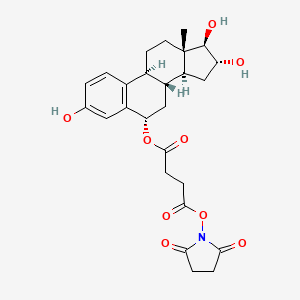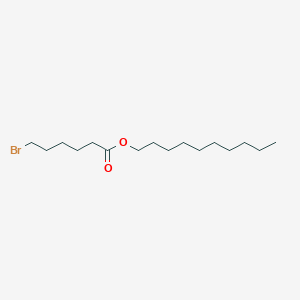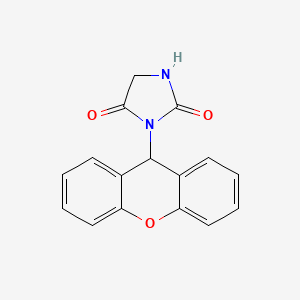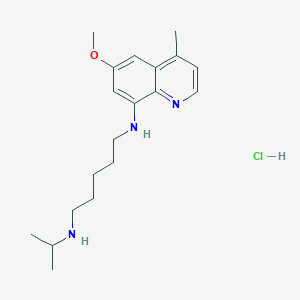![molecular formula C13H12N4O B14013338 2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide CAS No. 59255-02-6](/img/structure/B14013338.png)
2-[(1E)-3-Phenyltriaz-1-en-1-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Anilinodiazenylbenzamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings The structure of 2-anilinodiazenylbenzamide consists of a benzamide moiety attached to an anilinodiazenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilinodiazenylbenzamide typically involves the diazotization of aniline followed by coupling with benzamide. The process begins with the formation of a diazonium salt from aniline using nitrous acid. This diazonium salt is then reacted with benzamide under controlled conditions to yield 2-anilinodiazenylbenzamide. The reaction is usually carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
Industrial production of 2-anilinodiazenylbenzamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-Anilinodiazenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Nitrobenzamides and nitroanilines.
Reduction: Aniline and benzamide derivatives.
Substitution: Halogenated and sulfonated derivatives of 2-anilinodiazenylbenzamide.
Wissenschaftliche Forschungsanwendungen
2-Anilinodiazenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential as a biological stain and in the study of enzyme interactions.
Medicine: Explored for its antimicrobial and anticancer properties. .
Industry: Utilized in the production of azo dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 2-anilinodiazenylbenzamide involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form active amines, which can interact with cellular targets. The molecular targets include enzymes and receptors involved in cellular signaling pathways. The exact pathways and targets vary depending on the specific biological context and the derivatives of the compound being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminobenzamide: A related compound with similar structural features but lacks the azo group.
Benzimidazole: Shares the benzamide moiety but has a different heterocyclic structure.
Azo Dyes: A broad class of compounds with similar azo linkages but varying aromatic substituents.
Uniqueness
2-Anilinodiazenylbenzamide is unique due to its specific combination of the azo group and benzamide moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59255-02-6 |
|---|---|
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-(anilinodiazenyl)benzamide |
InChI |
InChI=1S/C13H12N4O/c14-13(18)11-8-4-5-9-12(11)16-17-15-10-6-2-1-3-7-10/h1-9H,(H2,14,18)(H,15,16) |
InChI-Schlüssel |
MGOSUKGAJKIVHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=NC2=CC=CC=C2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


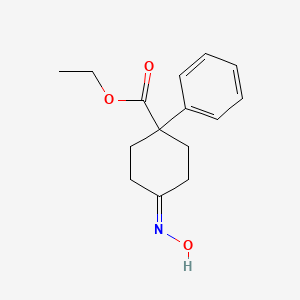
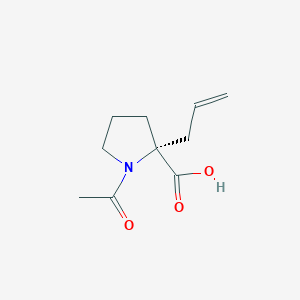
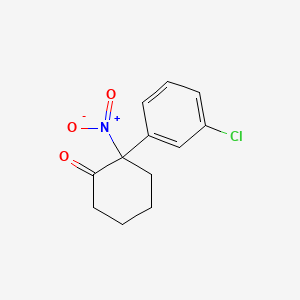
![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)

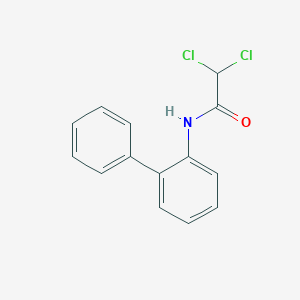

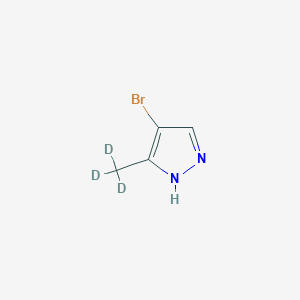
![1-Ethyl 4-[(carboxymethyl)methylamino]benzoate](/img/structure/B14013302.png)
